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Compound of Interest

Compound Name:
4-(bromomethyl)-2,6-

dimethylphenol

Cat. No.: B3052822 Get Quote

An In-depth Technical Guide to 4-
(bromomethyl)-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(bromomethyl)-2,6-dimethylphenol, also known by its synonym 3,5-dimethyl-4-

hydroxybenzyl bromide, is a substituted phenol derivative with potential applications as a

versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide

and a phenolic hydroxyl group, makes it a valuable building block for the synthesis of more

complex molecules. This technical guide provides a comprehensive overview of the known

physical and chemical properties, spectral data, and reactivity of 4-(bromomethyl)-2,6-
dimethylphenol, with a focus on its relevance to researchers in the fields of chemistry and

drug development.

Chemical and Physical Properties
While extensive experimental data for 4-(bromomethyl)-2,6-dimethylphenol is not widely

available in peer-reviewed literature, its fundamental properties have been reported by

chemical suppliers. A summary of these properties is presented in the table below. It is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3052822?utm_src=pdf-interest
https://www.benchchem.com/product/b3052822?utm_src=pdf-body
https://www.benchchem.com/product/b3052822?utm_src=pdf-body
https://www.benchchem.com/product/b3052822?utm_src=pdf-body
https://www.benchchem.com/product/b3052822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


important to note that much of the readily available data pertains to the isomeric compound, 4-

bromo-2,6-dimethylphenol, and care must be taken to distinguish between the two.

Property Value Reference

CAS Number 45952-56-5 [1]

Molecular Formula C₉H₁₁BrO [1]

Molecular Weight 215.09 g/mol [1]

Predicted LogP 2.90 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 1 [1]

Note: Experimental values for melting point, boiling point, and solubility are not readily available

for 4-(bromomethyl)-2,6-dimethylphenol. The frequently cited melting point of 74-78 °C

belongs to its isomer, 4-bromo-2,6-dimethylphenol.

Spectral Data
Detailed experimental spectra for 4-(bromomethyl)-2,6-dimethylphenol are not widely

published. However, predicted spectral data provides valuable information for its

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (CDCl₃):
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Proton
Chemical Shift
(ppm)

Multiplicity Integration

Ar-H ~6.9-7.1 Singlet 2H

OH ~4.5-5.5 Singlet (broad) 1H

CH₂Br ~4.5 Singlet 2H

Ar-CH₃ ~2.2 Singlet 6H

Predicted ¹³C NMR Spectrum:

Carbon Chemical Shift (ppm)

C-OH ~150-155

C-CH₃ (aromatic) ~128-132

C-H (aromatic) ~128-130

C-CH₂Br ~35

Ar-CH₃ ~16

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (phenol) 3200-3600 Broad, Strong

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=C stretch (aromatic) 1450-1600 Medium to Strong

C-O stretch (phenol) 1150-1250 Strong

C-Br stretch 500-600 Medium to Strong
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Synthesis and Reactivity
Synthesis
A detailed, peer-reviewed synthesis protocol for 4-(bromomethyl)-2,6-dimethylphenol is not

readily available. However, its synthesis would likely involve the bromination of the benzylic

methyl group of 2,4,6-trimethylphenol (mesitol). This type of reaction is typically achieved using

a radical initiator and a brominating agent such as N-bromosuccinimide (NBS) in a non-polar

solvent.

A logical synthetic pathway is visualized in the diagram below:

2,4,6-Trimethylphenol (Mesitol) 4-(bromomethyl)-2,6-dimethylphenol
Benzylic Bromination

N-Bromosuccinimide (NBS)
Radical Initiator (e.g., AIBN)

Solvent (e.g., CCl₄)

Click to download full resolution via product page

Caption: Proposed synthesis of 4-(bromomethyl)-2,6-dimethylphenol.

Reactivity
The key to the synthetic utility of 4-(bromomethyl)-2,6-dimethylphenol lies in the reactivity of

the benzylic bromide. The carbon atom of the bromomethyl group is electrophilic and

susceptible to nucleophilic attack, making the compound an excellent alkylating agent.

Nucleophilic Substitution:

The primary reaction pathway for this compound is nucleophilic substitution, where a

nucleophile displaces the bromide ion.
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4-(bromomethyl)-2,6-dimethylphenol Substituted Product
SN2 Reaction

Nucleophile (Nu⁻)

Br⁻

Click to download full resolution via product page

Caption: General nucleophilic substitution reaction.

Experimental Protocol: O-Alkylation (General Procedure)

A common application of this reactivity is the O-alkylation of alcohols or phenols to form ethers.

Deprotonation: The alcohol or phenol is treated with a strong base (e.g., sodium hydride) in

an anhydrous aprotic solvent (e.g., tetrahydrofuran) to generate the corresponding alkoxide

or phenoxide.

Alkylation: 4-(bromomethyl)-2,6-dimethylphenol is added to the solution of the

nucleophile.

Reaction: The mixture is stirred at room temperature or heated to drive the reaction to

completion.

Workup: The reaction is quenched with water, and the product is extracted with an organic

solvent.

Purification: The crude product is purified by column chromatography or recrystallization.

Applications in Drug Development
Currently, there is a lack of specific information in the scientific literature regarding the

biological activity of 4-(bromomethyl)-2,6-dimethylphenol or its direct application in drug

development. However, the structural motif of a substituted phenol is present in numerous

biologically active molecules. The ability of 4-(bromomethyl)-2,6-dimethylphenol to serve as

a scaffold for the introduction of various functional groups through its reactive benzylic bromide
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suggests its potential as a starting material for the synthesis of novel compounds with potential

therapeutic applications. Further research is required to explore the biological properties of

derivatives of this compound.

Conclusion
4-(bromomethyl)-2,6-dimethylphenol is a chemical intermediate with clear potential for

applications in organic synthesis. While a comprehensive experimental dataset is currently

lacking in the public domain, its predicted spectral properties and known reactivity provide a

solid foundation for its use in research. For scientists and professionals in drug development,

this compound represents an opportunity to synthesize novel derivatives for biological

screening. Future research should focus on the full experimental characterization of this

compound and the exploration of the biological activities of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3052822?utm_src=pdf-body
https://www.benchchem.com/product/b3052822?utm_src=pdf-custom-synthesis
https://www.palchem.com/en/4-bromo-26-dimethylphenol/
https://www.benchchem.com/product/b3052822#physical-and-chemical-properties-of-4-bromomethyl-2-6-dimethylphenol
https://www.benchchem.com/product/b3052822#physical-and-chemical-properties-of-4-bromomethyl-2-6-dimethylphenol
https://www.benchchem.com/product/b3052822#physical-and-chemical-properties-of-4-bromomethyl-2-6-dimethylphenol
https://www.benchchem.com/product/b3052822#physical-and-chemical-properties-of-4-bromomethyl-2-6-dimethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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